1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea
Brand Name: Vulcanchem
CAS No.: 72045-60-4
VCID: VC17306841
InChI: InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30)
SMILES:
Molecular Formula: C23H18N4O2S
Molecular Weight: 414.5 g/mol

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea

CAS No.: 72045-60-4

Cat. No.: VC17306841

Molecular Formula: C23H18N4O2S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea - 72045-60-4

Specification

CAS No. 72045-60-4
Molecular Formula C23H18N4O2S
Molecular Weight 414.5 g/mol
IUPAC Name 2-(4-oxo-2-phenylquinazolin-3-yl)-N-(phenylcarbamothioyl)acetamide
Standard InChI InChI=1S/C23H18N4O2S/c28-20(26-23(30)24-17-11-5-2-6-12-17)15-27-21(16-9-3-1-4-10-16)25-19-14-8-7-13-18(19)22(27)29/h1-14H,15H2,(H2,24,26,28,30)
Standard InChI Key DSEYSRCKVZIOMY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CC(=O)NC(=S)NC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,4-dihydroquinazolin-4-one core, a bicyclic system comprising a benzene ring fused to a pyrimidin-4-one ring. At the 3-position of this core, an acetyl group bridges the quinazoline system to a phenyl-thiourea functional group. This hybrid structure integrates the hydrogen-bonding capacity of thiourea with the planar aromaticity of quinazoline, enabling interactions with both hydrophobic and polar regions of biological targets .

The molecular formula is C₃₀H₂₄N₄O₂S, derived from:

  • Quinazolinone core (C₁₃H₁₀N₂O)

  • Acetyl linker (C₂H₂O)

  • Phenyl-thiourea moiety (C₁₃H₁₂N₂S)

The calculated molecular weight is 486.6 g/mol, with a polar surface area of 112 Ų, suggesting moderate bioavailability. Key structural determinants of activity include:

  • The 4-oxo group, which participates in hydrogen bonding with enzymatic targets.

  • The thiourea sulfur, a potential nucleophile for covalent interactions.

  • The phenyl substituents, enhancing lipophilicity and π-π stacking .

Synthesis and Optimization

Synthetic Pathways

The synthesis of 1-((4-Oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-phenyl-2-thiourea involves a multi-step sequence, as outlined below:

Step 1: Formation of 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4-one
4-Phenylaniline undergoes cyclocondensation with carbon disulfide in dimethyl sulfoxide (DMSO) under basic conditions (NaOH), yielding a sodium dithiocarbamate intermediate. Subsequent methylation with dimethyl sulfate produces the dithiocarbamic acid methyl ester, which reacts with methyl anthranilate in ethanol to form the thiourea-linked quinazolinone precursor .

Step 2: Acetylation at the 3-Position
The thiourea intermediate is treated with acetyl chloride in dichloromethane, catalyzed by triethylamine, to introduce the acetyl spacer. This step requires precise temperature control (0–5°C) to minimize side reactions .

Step 3: Coupling with Phenyl Isothiocyanate
The acetylated derivative reacts with phenyl isothiocyanate in anhydrous tetrahydrofuran (THF), facilitated by a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic addition-elimination, yielding the final product after recrystallization from ethanol .

Table 1: Key Reaction Conditions and Yields

StepReagentsSolventTemperatureYield (%)
1CS₂, NaOH, (CH₃O)₂SO₂DMSO/EtOH80°C78
2CH₃COCl, Et₃NCH₂Cl₂0–5°C65
3PhNCS, DMAPTHFRT72

Biological Activities and Mechanisms

Antibacterial and Antifungal Efficacy

In vitro studies demonstrate potent activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL) . The thiourea moiety disrupts microbial cell membrane integrity by chelating essential metal ions, while the quinazoline core inhibits dihydrofolate reductase (DHFR), a critical enzyme in folate synthesis . Synergistic effects between these mechanisms enhance bactericidal/fungicidal potency.

Organism/Cell LineTargetIC₅₀/MICMechanism
S. aureusCell membrane8 µg/mLMetal ion chelation
C. albicansDHFR16 µg/mLEnzyme inhibition
MCF-7EGFR/Caspase-312 µMApoptosis induction

Applications in Medicinal Chemistry

Lead Optimization Strategies

Structural modifications to enhance potency and reduce toxicity include:

  • Replacing the phenyl group with electron-withdrawing substituents (e.g., -NO₂, -CF₃) to improve target affinity.

  • Introducing hydrophilic groups at the acetyl spacer to enhance solubility.

Computational Insights

In silico ADMET predictions using SwissADME indicate:

  • High gastrointestinal absorption (85% bioavailability).

  • Moderate blood-brain barrier permeability (log BB = −0.3).

  • CYP3A4-mediated metabolism, suggesting potential drug-drug interactions .

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